molecular formula C20H17BrN6O2S B2635516 3-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014046-76-4

3-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2635516
CAS RN: 1014046-76-4
M. Wt: 485.36
InChI Key: OBQJPMOQFXWPQY-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridazine ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo group might increase its molecular weight and potentially its reactivity. The presence of the sulfonamide group could influence its solubility in water .

Scientific Research Applications

Photodynamic Therapy Applications

One potential application of compounds related to 3-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is in photodynamic therapy (PDT) for the treatment of cancer. For instance, derivatives of benzenesulfonamide, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units, have been synthesized and characterized. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. The remarkable potential of these compounds in cancer treatment through photodynamic therapy has been highlighted, underscoring their efficacy in generating singlet oxygen necessary for inducing cell death in cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Analgesic Activities

Another research avenue explores the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities of celecoxib derivatives, including compounds similar to the one . These derivatives have shown promising results in reducing inflammation and pain, without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. This suggests the potential for developing therapeutic agents based on these compounds for various conditions, including inflammation and cancer (Küçükgüzel et al., 2013).

Antimicrobial Activity

Compounds with a benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies aim to develop new antimicrobial agents that can effectively combat resistant strains of bacteria and fungi, providing a basis for the development of novel therapeutic options (Sarvaiya, Gulati, & Patel, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled. Without more specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions involving this compound could be quite diverse, given its complex structure. It could be studied for potential applications in areas like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6O2S/c1-14-11-12-27(25-14)20-10-9-19(23-24-20)22-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)13-18/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQJPMOQFXWPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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